molecular formula C6H4BF3O3 B8582100 3,4,5-Trifluorophenylboric acid

3,4,5-Trifluorophenylboric acid

Cat. No.: B8582100
M. Wt: 191.90 g/mol
InChI Key: FWUHUNUOUDQTFG-UHFFFAOYSA-N
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Description

3,4,5-Trifluorophenylboronic acid (CAS: 143418-49-9) is an organoboron compound with the molecular formula C₆H₄BF₃O₂ and a molecular weight of 175.90 g/mol . It is a white crystalline powder with a purity ≥99%, widely used in pharmaceutical intermediates, OLED materials, and agrochemical synthesis due to its electron-withdrawing trifluoromethyl groups and boronic acid functionality . The compound’s structure features three fluorine atoms at the 3-, 4-, and 5-positions on the benzene ring, creating a symmetrical substitution pattern that enhances its reactivity in cross-coupling reactions like Suzuki-Miyaura couplings .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed couplings but faces challenges:

Reaction PartnerConditionsYieldKey IssuesSource
2,3,4,5-Tetrafluoro-1-iodobenzenePd2_2(dba)3_3, XPhos, Na2_2CO3_3, THF/toluene/H2_2O, 95°C36%Homocoupling of boronic acid (mass difference: 56 Da vs. product)
3-Fluoro-chlorobenzene[Pd(dppf)Cl2_2], K3_3PO4_4, microwave, 140°C50%Protodeboronation under basic conditions

Key Challenges :

  • Protodeboronation : Fluorine’s electron-withdrawing effect destabilizes the boronic acid, leading to rapid decomposition in basic media (e.g., K3_3PO4_4/CH3_3CN) .

  • Ligand Sensitivity : Homocoupling is suppressed using ligands like XPhos or RuPhos, enhancing selectivity .

Stability and Reactivity Trade-offs

The compound’s stability is context-dependent:

  • Thermal Stability : Decomposes within 2–5 minutes at 25°C in basic solutions, forming 1,2,5-trifluorobenzene .

  • Catalytic Pre-activation : Requires a "prestir" period with molecular sieves to prevent aminocarboxylate complex formation (e.g., 5c ), which deactivates the catalyst .

Comparative Catalyst Screening in Amidation

Data from borate-catalyzed amidation of 3-fluorophenylacetic acid and 2-aminopyridine:

Catalyst TypeExampleYield (%)
Alkyl boratesB(OCH2_2CF3_3)3_320
Aryl boratesB(OArF^F)3_3 43
Boronic acids2-ClC6_6H4_4B(OH)2_20

Synthetic Limitations

  • Electron-Deficient Substrates : Reactivity declines sharply with aryl bromides containing electron-withdrawing groups (e.g., carboxyl) .

  • Ortho-Fluorine Effects : Protodeboronation is exacerbated by fluorine in ortho positions, limiting utility in multi-fluorinated systems .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3,4,5-Trifluorophenylboronic acid, and how can purity be assessed?

  • Synthesis : The compound is typically synthesized via palladium-catalyzed Miyaura borylation of the corresponding trifluorophenyl halide (e.g., bromide or iodide) using bis(pinacolato)diboron. Reaction conditions often involve anhydrous solvents (e.g., THF or dioxane) at 80–100°C under inert atmosphere .
  • Purity Validation : Purity can be assessed using high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Complementary techniques include elemental analysis (C, H, B, F content) and melting point determination (mp 109–113°C for related analogs) .

Q. How can spectroscopic techniques confirm the structural integrity of 3,4,5-Trifluorophenylboronic acid?

  • NMR : 19F^{19}\text{F} NMR is critical for identifying fluorine substituents, with chemical shifts typically between -110 to -130 ppm for meta- and para-fluorine groups. 11B^{11}\text{B} NMR can confirm boronic acid functionality (δ ~30 ppm) .
  • IR Spectroscopy : Stretching vibrations for B–O (1340–1390 cm1^{-1}) and O–H (3200–3400 cm1^{-1}) are key markers. DFT/B3LYP calculations can simulate vibrational modes to cross-validate experimental IR spectra .

Advanced Research Questions

Q. Which computational models effectively predict the electronic and vibrational properties of 3,4,5-Trifluorophenylboronic acid?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(2d,p) level is widely used. This approach accurately predicts frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and vibrational frequencies. For example, simulated 17O^{17}\text{O} NMR chemical shifts align with experimental data for trifluoromethyl analogs .
  • Validation : Compare computed IR spectra with experimental data (e.g., B–O and C–F stretches) to assign vibrational modes. Molecular docking studies can further elucidate reactivity in Suzuki-Miyaura couplings .

Q. How do fluorine substituents affect the Lewis acidity and reactivity in cross-coupling reactions?

  • Electronic Effects : Fluorine’s electron-withdrawing nature enhances boronic acid Lewis acidity, accelerating transmetalation in Suzuki reactions. The trifluorinated structure exhibits ~103^3-fold higher acidity compared to non-fluorinated analogs .
  • Regioselectivity : Steric and electronic effects from 3,4,5-trifluoro substitution can direct cross-coupling to specific positions. Competitive experiments with para-substituted aryl halides reveal preferential coupling at electron-deficient sites .

Q. What experimental approaches minimize anhydride formation in 3,4,5-Trifluorophenylboronic acid during storage?

  • Stabilization : Store under inert gas (argon) at -20°C in anhydrous solvents (e.g., THF). Lyophilization or recrystallization from dry acetone reduces residual moisture, which promotes anhydride formation .
  • Monitoring : Periodic 11B^{11}\text{B} NMR analysis detects boroxine (anhydride) peaks (δ ~18 ppm). Adjust storage conditions if boroxine content exceeds 5% .

Q. How do crystal packing interactions influence the reactivity of 3,4,5-Trifluorophenylboronic acid in the solid state?

  • Structural Analysis : Single-crystal X-ray diffraction reveals hydrogen-bonded dimeric motifs (R_2$$^2(4) rings) in the solid state. These interactions stabilize the boronic acid form but may reduce solubility, impacting reaction kinetics .
  • Thermal Behavior : Differential scanning calorimetry (DSC) shows phase transitions at ~150°C, correlating with decomposition pathways. Grinding the solid with ball milling enhances surface area and reactivity in mechanochemical Suzuki couplings .

Comparison with Similar Compounds

Structural and Electronic Comparison

The table below compares 3,4,5-Trifluorophenylboronic acid with structurally related fluorinated phenylboronic acids:

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Substitution CAS Number Key Applications
3,4,5-Trifluorophenylboronic acid C₆H₄BF₃O₂ 175.90 3,4,5-positions 143418-49-9 Pharmaceuticals, OLEDs
3,5-Difluorophenylboronic acid C₆H₅BF₂O₂ ~157.91* 3,5-positions 156545-07-2 Suzuki couplings
2,4,6-Trifluorophenylboronic acid C₆H₄BF₃O₂ 175.90 2,4,6-positions 247564-72-3 Organic synthesis
3,5-Bis(trifluoromethyl)phenylboronic acid C₈H₅BF₆O₂ 259.93 3,5-CF₃ groups 1423-26-3 High-performance materials

*Note: Molecular weight for 3,5-difluoro derivative is estimated based on formula.

Key Insights :

  • Symmetry vs. Asymmetry : 3,4,5-Trifluorophenylboronic acid’s symmetrical fluorine substitution contrasts with the asymmetrical 2,4,6-trifluoro isomer. Symmetry may enhance crystallinity but reduce solubility in polar solvents compared to asymmetric analogs .
  • Electron-Withdrawing Effects : The three fluorine atoms in 3,4,5-Trifluorophenylboronic acid create a stronger electron-withdrawing effect than 3,5-difluoro derivatives, accelerating its reactivity in Suzuki couplings .
  • Trifluoromethyl vs. Fluorine : 3,5-Bis(trifluoromethyl)phenylboronic acid (C₈H₅BF₆O₂) has higher molecular weight and lipophilicity, making it suitable for materials requiring enhanced thermal stability .

Reactivity in Cross-Coupling Reactions

Fluorinated phenylboronic acids are pivotal in Suzuki-Miyaura couplings. Reactivity trends include:

  • 3,4,5-Trifluorophenylboronic Acid: Exhibits faster coupling rates than mono- or di-fluorinated analogs due to enhanced electrophilicity from three fluorine atoms. This is critical in synthesizing fluorinated biaryl structures for drug candidates .
  • 3,5-Difluorophenylboronic Acid: Less reactive than the trifluoro derivative but more reactive than non-fluorinated boronic acids, balancing cost and efficiency in intermediate synthesis .
  • 2,4,6-Trifluorophenylboronic Acid : Asymmetrical substitution may lead to regioselectivity challenges in couplings compared to the 3,4,5-isomer .

Thermal and Physical Properties

  • Melting Points : While direct data for 3,4,5-Trifluorophenylboronic acid is unavailable, related compounds like 3-(Trifluoromethyl)phenylboronic acid melt at 161–167°C . The symmetrical fluorine arrangement in 3,4,5-Trifluoro likely increases melting points compared to asymmetric isomers.
  • Thermal Stability : Fluorinated boronic acids generally exhibit higher thermal stability due to strong C-F bonds. 3,4,5-Trifluoro derivatives are stable under standard synthetic conditions (e.g., reflux in THF/water) .

Properties

Molecular Formula

C6H4BF3O3

Molecular Weight

191.90 g/mol

IUPAC Name

(3,4,5-trifluorophenoxy)boronic acid

InChI

InChI=1S/C6H4BF3O3/c8-4-1-3(13-7(11)12)2-5(9)6(4)10/h1-2,11-12H

InChI Key

FWUHUNUOUDQTFG-UHFFFAOYSA-N

Canonical SMILES

B(O)(O)OC1=CC(=C(C(=C1)F)F)F

Origin of Product

United States

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